molecular formula C19H21N3O4S B2691045 Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 2034449-61-9

Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2691045
CAS No.: 2034449-61-9
M. Wt: 387.45
InChI Key: HUCAKBWPBIPFDG-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core linked to an amide group, which is further connected to a hybrid structure containing an azetidine (4-membered nitrogen heterocycle) and a thiophene ring. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives studied for antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name

methyl 4-[[2-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-26-19(25)13-3-5-15(6-4-13)21-18(24)17(23)20-11-16(22-8-2-9-22)14-7-10-27-12-14/h3-7,10,12,16H,2,8-9,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCAKBWPBIPFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate, identified by the CAS number 2034449-61-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 387.5 g/mol. Its structure features a benzoate moiety linked to an azetidine and thiophene derivative, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₄S
Molecular Weight387.5 g/mol
CAS Number2034449-61-9
Chemical StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine and thiophene rings through cyclization and cross-coupling methods. The synthetic routes are crucial for ensuring the purity and yield of the final product.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator within specific cellular pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing azetidine and thiophene groups have shown effectiveness against a range of bacterial strains.

A study reported the minimum inhibitory concentration (MIC) of related compounds against common pathogens:

CompoundMIC (μg/mL)Target Organism
Azetidine derivative A50E. coli
Thiophene derivative B25S. aureus
Methyl benzoate derivative10Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3).

The following table summarizes the findings:

Cell LineIC₅₀ (μM)Effect
MDA-MB-23115Moderate inhibition
SK-Hep-120Significant inhibition
NUGC-325Low inhibition

Case Studies

  • Study on Antiviral Properties : A recent investigation into non-covalent inhibitors of SARS-CoV-2 highlighted similar compounds that inhibit viral proteases, suggesting potential applications in antiviral therapy for this compound as well .
  • Neuroprotective Effects : Another study evaluated the neuroprotective capabilities of related thiophene derivatives in models of ischemia/reperfusion injury, demonstrating their ability to attenuate neuronal damage through reactive oxygen species (ROS) scavenging .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives containing azetidine rings. For instance, compounds similar to methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate have shown promising results against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

Research indicates that compounds with structural similarities exhibit cytotoxic effects on cancer cell lines. For example, derivatives have been tested for their ability to inhibit cell proliferation in breast cancer models, demonstrating IC50 values in the low micromolar range .

Case Study: Antitubercular Activity

A significant focus has been on the compound's potential as an antitubercular agent. In vitro studies have shown that related azetidine derivatives can inhibit Mycobacterium tuberculosis growth effectively. The mechanism appears to involve disruption of cell wall synthesis and inhibition of key metabolic pathways .

Neurological Applications

Given the presence of nitrogen-containing heterocycles in its structure, this compound may also exhibit neuroprotective properties. Preliminary studies suggest that it could modulate neurotransmitter systems, which warrants further investigation into its use for neurological disorders such as Alzheimer's disease.

Anti-inflammatory Effects

Compounds with similar structures have been observed to possess anti-inflammatory properties, potentially making them suitable candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases . The exact mechanism is still under investigation but may involve inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Azetidine-Containing Derivatives

  • 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (): Shares the benzoic acid/azetidine framework but lacks the thiophene and amide linkages. Synthesized via condensation of substituted benzaldehydes with mercaptoacetic acid, yielding thiazolidinone-azetidine hybrids. This highlights the versatility of azetidine in forming bioactive scaffolds .

Thiazolidinone and Thiadiazole Derivatives

  • Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (): Contains a thiazolidinone ring instead of azetidine, with similar ester and amide functionalities.
  • 4-Phenyl-5-aryloxy-1,2,3-thiadiazoles () :
    • Features a thiadiazole core, which is smaller and more electron-deficient than azetidine. These compounds are synthesized via nucleophilic substitution, emphasizing divergent reactivity compared to azetidine-containing systems .

Thiophene-Containing Analogues

  • 4-(2-Ethylphenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide () :
    • Incorporates thiophene-like aromaticity via a thiosemicarbazide-indoline hybrid. The ethylphenyl group contrasts with the target compound’s azetidine-thiophene combination, affecting solubility and steric bulk .

Comparison with Related Syntheses

Compound Class Key Reagents/Steps Yield (%) Reference
Thiazolidinone () Aldol condensation, bromoacetate alkylation 24–73
Azetidinone () Mercaptoacetic acid, ZnCl₂ catalysis Not reported
Thiadiazole () NaH-mediated nucleophilic substitution Not reported

The target compound’s synthesis would likely require multi-step protocols, balancing azetidine ring stability and regioselective amide formation.

Physicochemical Properties

  • Solubility : The benzoate ester and azetidine may enhance lipophilicity compared to carboxylic acid derivatives (e.g., ). Thiophene’s aromaticity could improve crystalline packing, as seen in thiophene-containing thiosemicarbazides (mp 172–280°C, ).
  • Stability : Azetidine’s ring strain might increase reactivity, necessitating careful handling, akin to benzothiazine derivatives ().

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